Hexatriacontyl methacrylate
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Overview
Description
Hexatriacontyl methacrylate is a long-chain ester of methacrylic acid, with the chemical formula C40H78O2. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties such as transparency, resistance to UV radiation, and mechanical strength, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexatriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hexatriacontanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process starts with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with the desired alcohol (hexatriacontanol in this case) to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Hexatriacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form high molecular weight polymers.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield methacrylic acid and hexatriacontanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Polymerization: Initiators like AIBN, temperatures around 60-80°C.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), elevated temperatures.
Transesterification: Catalysts such as sodium methoxide, moderate temperatures.
Major Products:
Polymerization: Polymers and copolymers of this compound.
Hydrolysis: Methacrylic acid and hexatriacontanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Hexatriacontyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity and flexibility.
Biology: Incorporated into hydrogels for controlled drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of hexatriacontyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high tensile strength, flexibility, and resistance to UV radiation. The ester group in this compound can undergo hydrolysis or transesterification, leading to the formation of methacrylic acid and hexatriacontanol, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Hexatriacontyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate (MMA): A shorter chain ester used extensively in the production of acrylic plastics.
Butyl methacrylate (BMA): Known for its flexibility and used in coatings and adhesives.
Hexyl methacrylate (HMA): Used in the production of hydrophobic polymers.
Uniqueness: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and flexibility compared to shorter chain methacrylates. This makes it particularly valuable in applications requiring durable and water-resistant materials .
Properties
CAS No. |
93858-00-5 |
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Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
hexatriacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-42-40(41)39(2)3/h2,4-38H2,1,3H3 |
InChI Key |
OAYMNBMXGBFHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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